5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, purification steps such as crystallization or chromatography, and final product isolation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidodiazepines: Known for their wide spectrum of biological activities, including anticancer and antiviral properties.
Lumazines: Exhibiting antimicrobial and antioxidant activities.
Triazolopyrimidines: Noted for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine stands out due to its unique combination of a thiazolo[4,5-d]pyrimidine core with a chlorobenzyl and methylpyridinyl substituent
Properties
Molecular Formula |
C19H15ClN4S |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
5-[6-[(2-chlorophenyl)methyl]-5-methylpyridin-2-yl]-7-methyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C19H15ClN4S/c1-11-7-8-15(18-22-12(2)17-19(24-18)21-10-25-17)23-16(11)9-13-5-3-4-6-14(13)20/h3-8,10H,9H2,1-2H3 |
InChI Key |
NBTYWDPJMPFELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=NC(=C3C(=N2)N=CS3)C)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.